N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-16(2)14(12-8-9-19-11-12)10-15-20(17,18)13-6-4-3-5-7-13/h3-9,11,14-15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRAEEGDZKTQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the reaction of 2-(dimethylamino)ethylamine with thiophene-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is its role as an enzyme inhibitor. Research has shown that compounds with similar structures can inhibit various enzymes, which is crucial for developing treatments for diseases such as diabetes and neurodegenerative disorders.
Acetylcholinesterase Inhibition
Studies indicate that this compound may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
α-Glucosidase Inhibition
The compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme that plays a significant role in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it a candidate for diabetes management therapies .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains.
Bacterial Inhibition
Preliminary studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial activity, suggesting potential use in treating infections .
Fungal Activity
In addition to bacterial activity, compounds similar to this compound have been tested against fungal strains like Candida albicans, showing potential as antifungal agents .
Potential Therapeutic Applications
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.
Cancer Treatment
Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. Its ability to inhibit specific pathways involved in cell proliferation positions it as a potential agent in cancer therapy .
Neurological Disorders
Given its effects on cholinergic signaling and enzyme inhibition, this compound may also serve as a therapeutic option for neurological disorders beyond Alzheimer's disease, potentially impacting conditions characterized by impaired neurotransmission.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the thiophene ring can interact with aromatic residues in proteins. The benzenesulfonamide moiety can form hydrogen bonds with active site residues, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The thiophen-3-yl group’s electron-rich sulfur may enhance π-stacking interactions in biological targets, contrasting with benzimidazole’s hydrogen-bonding proficiency .
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility at physiological pH, similar to trends observed in ’s resin co-initiators .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by its complex structure, which includes a thiophene moiety and a dimethylaminoethyl side chain. The compound's molecular formula is with a molecular weight of 310.4 g/mol. While specific biological activities of this compound are not extensively documented, its structural features suggest potential interactions with various biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 946304-05-8 |
| Potential Applications | Research chemical |
Case Studies
While direct studies on this compound are scarce, related compounds have been investigated:
- Compound Efficacy : A study highlighted the efficacy of related sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), reporting MIC values ranging from 15.625 μM to 62.5 μM for effective compounds . Such findings suggest that this compound may exhibit similar or enhanced activity due to its unique structural properties.
In Vitro Studies
In vitro assessments of sulfonamide derivatives have often focused on their cytotoxicity and antibacterial activities:
- Cytotoxicity Assays : Many studies utilize cytotoxicity assays to evaluate the safety profile of new compounds. For instance, the cytotoxic effects of related sulfonamides were measured against human cell lines, indicating varying levels of toxicity that inform the therapeutic index .
Future Directions
Given the structural complexity and potential biological activities associated with this compound, further research is warranted:
- Pharmacological Studies : Comprehensive pharmacological studies are needed to elucidate the compound's mechanism of action and therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating the SAR could provide insights into optimizing the compound for enhanced biological activity.
- Clinical Trials : If preliminary studies demonstrate promising results, advancing to clinical trials could establish its efficacy and safety in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
